C16H26NaO7S

Catalog No.
S1895810
CAS No.
23386-52-9
M.F
C16H26NaO7S
M. Wt
385.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C16H26NaO7S

CAS Number

23386-52-9

Product Name

C16H26NaO7S

IUPAC Name

1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonic acid

Molecular Formula

C16H26NaO7S

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C16H26O7S.Na/c17-15(22-12-7-3-1-4-8-12)11-14(24(19,20)21)16(18)23-13-9-5-2-6-10-13;/h12-14H,1-11H2,(H,19,20,21);

InChI Key

AJNMWKAMLXOVJV-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1CCC(CC1)OC(=O)CC(C(=O)OC2CCCCC2)S(=O)(=O)O

The exact mass of the compound Dicyclohexyl sodium sulfosuccinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Foam boosting; Hydrotrope; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Dicyclohexyl sodium sulfosuccinate (CAS 23386-52-9) is a specialized anionic surfactant belonging to the dialkyl sulfosuccinate class. Unlike ubiquitous flexible-chain analogs, this compound features two rigid alicyclic cyclohexyl rings flanking a sulfonated succinate headgroup [1]. It is primarily procured under trade names such as Aerosol A-196 for use as a high-performance emulsifier and stabilizing agent in complex colloidal systems. Its unique molecular architecture provides exceptional electrolytic tolerance, low-foaming characteristics, and distinct interfacial packing, making it a critical raw material for advanced emulsion polymerization and industrial dispersions .

Attempting to substitute dicyclohexyl sodium sulfosuccinate with standard dioctyl sodium sulfosuccinate (DOSS) or generic linear-chain anionic surfactants frequently results in process failure during high-shear emulsion polymerization. Standard DOSS possesses a very low critical micelle concentration (CMC), which triggers premature micellization and excessive particle nucleation, ultimately yielding overly fine, mechanically unstable latexes. Furthermore, flexible-chain substitutes generate excessive foam and leave high levels of water-sensitive residues in the polymer matrix, which drastically reduces the wet tensile strength and adhesion of downstream coatings and nonwoven binders [1]. The rigid dicyclohexyl structure is therefore non-interchangeable when precise particle size control and high mechanical stability are mandatory.

Critical Micelle Concentration (CMC) for Nucleation Control

Dicyclohexyl sodium sulfosuccinate exhibits a significantly elevated CMC compared to standard branched sulfosuccinates, requiring a higher concentration to form micelles [1]. This delayed micellization is highly advantageous in emulsion polymerization, as it limits the number of nucleation sites, allowing formulators to synthesize fewer, larger, and more stable latex particles without premature coagulation [2].

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data0.5-3.0 wt%
Comparator Or BaselineStandard low-CMC surfactants (e.g., DOSS or Rhodacal DS10) at ~0.08-0.12 wt%
Quantified DifferenceApprox. 5x to 25x higher CMC threshold
ConditionsAqueous solution at standard formulation conditions

A higher CMC allows buyers to procure this surfactant specifically to control and enlarge particle size in synthetic latexes, preventing the overly fine, unstable dispersions caused by standard DOSS.

Interfacial Packing Area and Mechanical Stability

The rigid alicyclic rings of the dicyclohexyl variant dictate a much denser molecular packing at oil/water interfaces compared to the flexible 2-ethylhexyl chains of DOSS [1]. This dense, rigid interfacial layer provides superior mechanical stability to the dispersed phase, preventing droplet coalescence and coagulation during high-shear processing such as homogenization or pumping .

Evidence DimensionSurface area per molecule at the oil/water interface
Target Compound Data54 ± 2 Ų
Comparator Or BaselineDioctyl Sodium Sulfosuccinate (DOSS) at 78 ± 2 Ų
Quantified Difference30.7% reduction in interfacial area per molecule (denser packing)
ConditionsSurfactant-stabilized dodecane/water emulsion interface

Denser interfacial packing translates directly to higher mechanical stability, making this compound the preferred procurement choice for high-shear industrial dispersions.

Residual Surfactant Minimization for Polymer Wet Strength

Because of its specific CMC profile, dicyclohexyl sodium sulfosuccinate can stabilize emulsion polymerizations at lower total weight percentages than conventional low-CMC surfactants [1]. Minimizing the residual water-soluble surfactant in the final polymer matrix directly enhances the wet tensile strength and moisture resistance of the resulting films and nonwoven binders .

Evidence DimensionRequired surfactant loading for stable emulsion polymerization
Target Compound Data< 1.0 wt% (typically 0.4-0.8 wt%)
Comparator Or BaselineStandard low-CMC surfactants requiring higher effective loading or causing moisture sensitivity
Quantified DifferenceEnables sub-1% loading without sacrificing latex stability
ConditionsSynthesis of self-crosslinking vinyl acetate-ethylene polymeric binders

Procuring this specific surfactant allows manufacturers of nonwovens and coatings to reduce overall additive loading, thereby protecting the end-product from water-induced degradation.

Styrene-Butadiene and Diene Emulsion Polymerization

Procured as a primary emulsifier or co-emulsifier to strictly control particle size, prevent coagulation, and provide excellent electrolytic stability in synthetic rubber and latex production, directly leveraging its uniquely high CMC .

Vinyl Acetate-Ethylene (VAE) Binders for Nonwovens

Selected over standard sulfosuccinates to minimize residual surfactant levels in the polymer matrix, thereby maximizing the wet tensile strength and water resistance of the final nonwoven webs [1].

High-Shear Dispersions and Printing Inks

Utilized in systems requiring low-foaming characteristics combined with dense interfacial packing (54 Ų per molecule), where traditional flexible-chain surfactants would cause foaming defects or emulsion breakdown during pumping and milling [2].

Physical Description

Liquid

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

385.12969362 Da

Monoisotopic Mass

385.12969362 Da

Heavy Atom Count

25

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 84 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 81 of 84 companies with hazard statement code(s):;
H315 (82.72%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

137361-04-7
23386-52-9

Use Classification

Cosmetics -> Cleansing; Hydrotrope; Foam boosting; Surfactant

General Manufacturing Information

Construction
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Butanedioic acid, 2-sulfo-, 1,4-dicyclohexyl ester, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-16-2023

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